molecular formula C18H10N6S B7464210 [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate

[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate

Cat. No. B7464210
M. Wt: 342.4 g/mol
InChI Key: HZMXBADMYXKZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a synthetic molecule that has been synthesized using various methods. The compound has shown promising results in preclinical studies, and researchers are exploring its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is the process of programmed cell death. Additionally, the compound has been shown to reduce the production of inflammatory cytokines, which are proteins that are involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate in lab experiments is its ability to inhibit cancer cell growth and reduce inflammation. Additionally, the compound has been shown to have low toxicity, making it a promising candidate for further studies. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate. One direction involves further studies on its mechanism of action and its potential therapeutic applications. Additionally, researchers can explore different methods of synthesizing the compound to improve its yield and purity. Finally, researchers can investigate the use of this compound in combination with other anti-cancer or anti-inflammatory agents to enhance its efficacy.
In conclusion, [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate is a promising compound that has shown potential in scientific research. Its ability to inhibit cancer cell growth and reduce inflammation makes it a promising candidate for further studies. However, more research is needed to fully understand its mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of [4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate has been achieved using several methods. One of the most commonly used methods involves the reaction of 2-amino-3-cyanopyrrolo[3,2-b]quinoxaline with phenyl isothiocyanate in the presence of a base. This method yields the desired compound in good yields and purity.

Scientific Research Applications

[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, and it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been studied for its anti-inflammatory properties, and it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

[4-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N6S/c19-9-13-16-18(23-15-4-2-1-3-14(15)22-16)24(17(13)21)11-5-7-12(8-6-11)25-10-20/h1-8H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMXBADMYXKZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)SC#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate

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